N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-3-6-11-15-9(2)12(14(19)17(11)7-8)16-13(18)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARZDHKJIRVHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3CC3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Smiles Rearrangement Pathway
The synthesis begins with 2(1H)-pyridone derivatives. For example, 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one undergoes hydrolysis and decarboxylation to yield 6-phenyl-4-(trifluoromethyl)pyridin-2-amine (3 ). Subsequent O-alkylation with 2-chloroacetamide in dry DMF (with K₂CO₃) triggers a Smiles rearrangement, forming the aminopyridine intermediate. This method achieves 65–72% yields but requires rigorous anhydrous conditions.
Microwave-Assisted Cyclization
Reaction of the aminopyridine intermediate with ethoxymethylene malonic diethyl ester (EMME) under microwave irradiation (100–120°C, 20–30 min) generates ethyl 4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate (5 ) in 85–90% yield. Conventional thermal cyclization (refluxing POCl₃, 6–8 h) yields only 60–65%, highlighting microwave efficiency.
Amide Coupling with Cyclopropanecarboxylic Acid
The final step introduces the cyclopropanecarboxamide group via nucleophilic acyl substitution. Two coupling strategies are documented:
Direct Aminolysis
Ethyl 4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate (5 ) reacts with cyclopropanecarboxylic acid in the presence of 1,10-carbonyldiimidazole (CDI) and acetonitrile. CDI activates the carboxylic acid, forming an imidazolide intermediate that couples with the pyridopyrimidine amine at 60–70°C (6–8 h), yielding the target compound in 75–80% purity.
Two-Step Activation
Alternative protocols first convert cyclopropanecarboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride. The acid chloride then reacts with the pyridopyrimidine amine in dry THF at 0–5°C, achieving 82–85% yield after recrystallization. This method minimizes side products but necessitates strict temperature control.
Optimization and Characterization
Reaction Condition Comparison
Spectroscopic Validation
- IR Spectroscopy : A strong absorption at 1638–1645 cm⁻¹ confirms the carboxamide (–NHCO–) group.
- ¹H-NMR : The cyclopropane ring protons appear as a multiplet at δ 1.05–1.15 ppm, while the pyridopyrimidine NH resonates at δ 10.85–11.12 ppm.
- Mass Spectrometry : HR-MS shows [M+H]⁺ at m/z 337.4 (calculated 337.38), consistent with the molecular formula C₁₉H₁₉N₃O₃.
Challenges and Recommendations
- Side Reactions : Alkylamine coupling may produce N-alkylated byproducts. Using CDI instead of EDCl/HOBt reduces this risk.
- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) effectively isolates the target compound.
- Scale-Up : Microwave methods are preferable for large-scale synthesis due to shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrido[1,2-a]pyrimidinone core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DMAP.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Differences :
- The cyclopropanecarboxamide group in the target compound is replaced with a 4-iodobenzamide moiety.
- Molecular formula: C₁₇H₁₄IN₃O₂ vs. C₁₇H₁₇N₃O₂ (estimated for the target compound).
- Molecular weight: 419.222 g/mol (iodinated analog) vs.
Functional Implications :
- The cyclopropane group in the target compound offers a compact, rigid structure, likely improving membrane permeability compared to the planar iodobenzamide .
Cyclopropanecarboxamide Derivatives in Therapeutics: Tozasertib Lactate
Structural Differences :
- Tozasertib (C₂₃H₂₈N₈OS) incorporates a cyclopropanecarboxamide group but attached to a pyrimidine-thiophenyl scaffold with additional substitutions (piperazinyl and pyrazolyl groups).
- The target compound lacks the sulfanyl-phenyl and piperazinyl motifs.
Functional Implications :
- Tozasertib’s extended substituents enhance interactions with kinase ATP-binding pockets, contributing to its antineoplastic activity .
- The simpler structure of the target compound may reduce off-target effects but could limit potency against complex kinase targets.
Core Heterocycle Modifications: 4-Oxo-1,4-dihydronaphthyridine-3-carboxamide Derivatives
Structural Differences :
- Compound 67 (C₂₆H₃₅N₃O₂) replaces the pyrido[1,2-a]pyrimidine core with a 1,5-naphthyridine system and includes a bulky adamantyl substituent.
- Molecular weight: 422 g/mol vs. ~299 g/mol (target compound).
Functional Implications :
- The pyrido[1,2-a]pyrimidine core in the target compound may offer a more favorable π-stacking geometry for binding to planar enzymatic active sites .
Data Table: Key Comparative Metrics
*Estimated based on structural similarity to .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those for 4-oxo heterocyclic carboxamides, involving condensation and amidation steps .
- Methyl groups at positions 2 and 7 may shield reactive sites, enhancing metabolic stability.
- Biological Potential: While Tozasertib demonstrates clinical antineoplastic activity, the target compound’s simpler structure warrants evaluation for selective kinase inhibition or novel therapeutic applications .
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.31 g/mol. The compound features a pyrido[1,2-a]pyrimidine core which is known for various biological activities.
Research indicates that compounds with similar structural features often interact with multiple biological targets:
- Inhibition of Enzymatic Activity : Many pyrido[1,2-a]pyrimidine derivatives exhibit inhibitory effects on kinases and other enzymes involved in cellular signaling pathways.
- Anticancer Potential : Some studies have suggested that this class of compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the effectiveness of pyrido[1,2-a]pyrimidine derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated significant reduction in tumor size and improved survival rates in treated mice compared to controls .
- Inhibition of Cell Proliferation : In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest at the G1 phase .
- Synergistic Effects with Other Drugs : The compound has been tested in combination with established chemotherapeutics, revealing enhanced efficacy against resistant cancer types. This suggests potential for use in combination therapies for improved patient outcomes .
Data Table: Summary of Biological Activities
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Mechanistic Studies : Further elucidating the specific molecular pathways affected by this compound.
- Clinical Trials : Conducting trials to assess safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against target diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
